5-Fluoroisoquinoline-8-carbaldehyde
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Overview
Description
5-Fluoroisoquinoline-8-carbaldehyde is a fluorinated isoquinoline derivative with the molecular formula C10H6FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of a 2-alkynylbenzoaldoxime with an isocyanide in the presence of a silver triflate (AgOTf) and bismuth triflate (Bi(OTf)3) catalyst . This reaction proceeds through a series of rearrangements triggered by the addition of the isocyanide to the 1-position of the intermediary isoquinoline N-oxide .
Industrial Production Methods: While specific industrial production methods for 5-Fluoroisoquinoline-8-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 5-Fluoroisoquinoline-8-carboxylic acid.
Reduction: 5-Fluoroisoquinoline-8-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoroisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline-8-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, often leading to increased binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
5-Fluoroisoquinoline: Lacks the aldehyde group but shares the fluorinated isoquinoline core.
8-Fluoroisoquinoline: Fluorine atom is positioned differently on the isoquinoline ring.
5,8-Difluoroisoquinoline: Contains two fluorine atoms on the isoquinoline ring.
Uniqueness: 5-Fluoroisoquinoline-8-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the isoquinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-fluoroisoquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCWTGXUJPMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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